molecular formula C12H15N3 B15328243 4-(1-isopropyl-1H-pyrazol-4-yl)aniline

4-(1-isopropyl-1H-pyrazol-4-yl)aniline

Cat. No.: B15328243
M. Wt: 201.27 g/mol
InChI Key: APMLRSSAOWKNSB-UHFFFAOYSA-N
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Description

4-(1-isopropyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an isopropyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloroaniline with isopropyl hydrazine to form the pyrazole ring, followed by further functionalization to introduce the aniline group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-isopropyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(1-isopropyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)aniline
  • 4-(5-methyl-1H-tetrazol-1-yl)aniline
  • 4-(1-piperazinyl)aniline

Uniqueness

4-(1-isopropyl-1H-pyrazol-4-yl)aniline is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,13H2,1-2H3

InChI Key

APMLRSSAOWKNSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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